

# Uniroid: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: *Uniroid*

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## Introduction

**Uniroid** is a topical therapeutic agent formulated for the management of anorectal conditions. Its efficacy stems from the synergistic action of its active pharmaceutical ingredients, which vary depending on the specific product formulation. This guide provides an in-depth technical overview of the core mechanisms of action of the constituent components found in **Uniroid** preparations, including **Uniroid-HC** and other related formulations. The primary active ingredients discussed are Cinchocaine Hydrochloride, Hydrocortisone, and Policresulen. This document will detail their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

## Active Ingredients and Formulations

**Uniroid** is available in different formulations, each with a specific combination of active ingredients. The two primary formulations considered in this guide are:

- **Uniroid-HC:** This formulation combines a local anesthetic and a corticosteroid.
- **Policresulen-Cinchocaine Combination (as in Faktu®):** This formulation provides antiseptic, hemostatic, and anesthetic effects.

The concentrations of the active ingredients in these formulations are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Formulation	Active Ingredient	Concentration
Uniroid-HC Ointment	Hydrocortisone	5 mg per 1 g of ointment
Cinchocaine Hydrochloride	5 mg per 1 g of ointment	
Faktu® Ointment	Policresulen	50 mg per 1 g of ointment
Cinchocaine Hydrochloride	10 mg per 1 g of ointment	

## Cinchocaine Hydrochloride: Local Anesthetic Action

Cinchocaine hydrochloride is a potent local anesthetic of the amide type. Its primary function is to provide rapid and prolonged relief from local pain and itching by reversibly blocking nerve impulse transmission.

## Molecular Mechanism of Action

The principal mechanism of action of cinchocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. These channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit sensory information, including pain.

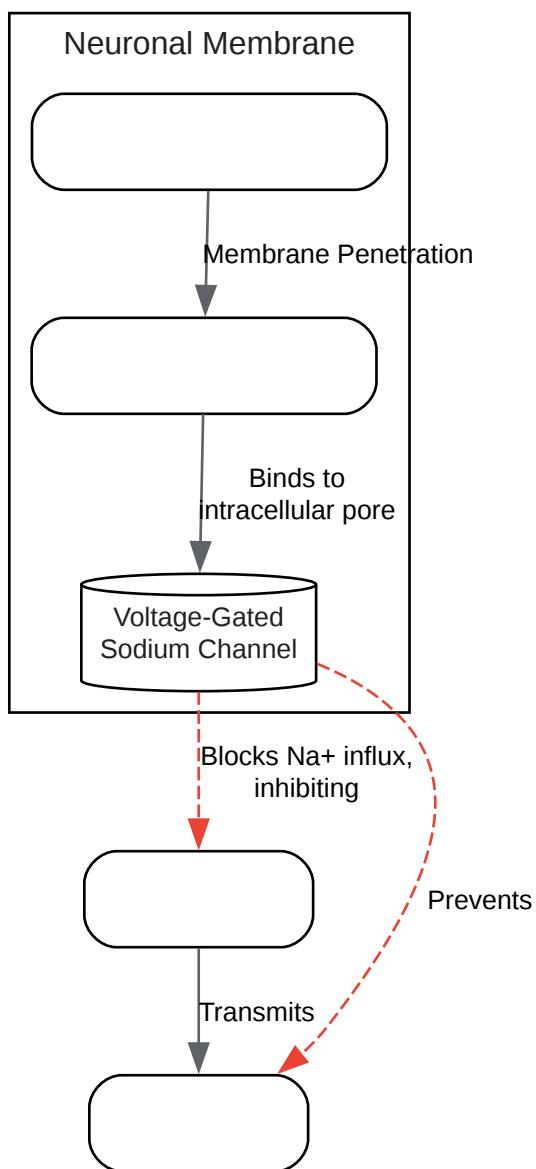
The process can be delineated as follows:

- Penetration: Being lipophilic, the uncharged form of cinchocaine penetrates the nerve cell membrane.
- Ionization: Once inside the slightly more acidic cytoplasm, a portion of the cinchocaine molecules become protonated (charged).
- Channel Binding: The protonated form of cinchocaine binds to a specific receptor site within the intracellular pore of the voltage-gated sodium channel.
- Channel Blockade: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

- Inhibition of Action Potential: By preventing depolarization, cinchocaine halts the generation and conduction of action potentials along the nerve fiber, resulting in a loss of sensation in the area of application.

## Signaling Pathway and Logical Relationships

The mechanism of action of cinchocaine on a voltage-gated sodium channel can be visualized as a logical workflow.



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Mechanism of Cinchocaine Action

## Quantitative Data

While specific IC<sub>50</sub> values for cinchocaine on various sodium channel subtypes are not readily available in the reviewed literature, the potency of local anesthetics is commonly quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>). For context, a related local anesthetic, lidocaine, has a reported EC<sub>50</sub> for the reduction in gating charge of cardiac sodium channels comparable to therapeutic plasma levels of approximately 5  $\mu$ M.

Parameter	Value	Notes
IC <sub>50</sub> (Voltage-Gated Na <sup>+</sup> Channels)	Data not available	Potency is comparable to other amide-type local anesthetics.

## Experimental Protocols

Determination of IC<sub>50</sub> for Voltage-Gated Sodium Channel Blockade using Patch-Clamp Electrophysiology:

The half-maximal inhibitory concentration (IC<sub>50</sub>) of cinchocaine on voltage-gated sodium channels can be determined using the whole-cell patch-clamp technique on cells expressing the target sodium channel subtype (e.g., HEK293 cells).

- Cell Preparation: Culture and prepare a suitable cell line heterologously expressing the voltage-gated sodium channel of interest.
- Electrode and Seal Formation: A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance "giga-seal".
- Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical and diffusional access to the cell's interior.
- Voltage-Clamp Protocol: The cell membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state. A series of depolarizing voltage steps are then applied to elicit sodium currents.

- Drug Application: Cinchocaine is applied to the cell at various concentrations via a perfusion system.
- Data Acquisition and Analysis: The resulting sodium currents are recorded at each drug concentration. The peak sodium current amplitude is plotted against the drug concentration, and the data are fitted with a dose-response curve (e.g., the Hill equation) to determine the IC<sub>50</sub> value.

## Hydrocortisone: Anti-Inflammatory Action

Hydrocortisone is a corticosteroid that mimics the action of endogenous cortisol. Its primary role in **Uniroid-HC** is to reduce inflammation, thereby alleviating symptoms such as swelling, redness, and itching.

## Molecular Mechanism of Action

Hydrocortisone exerts its effects through both genomic and non-genomic pathways.

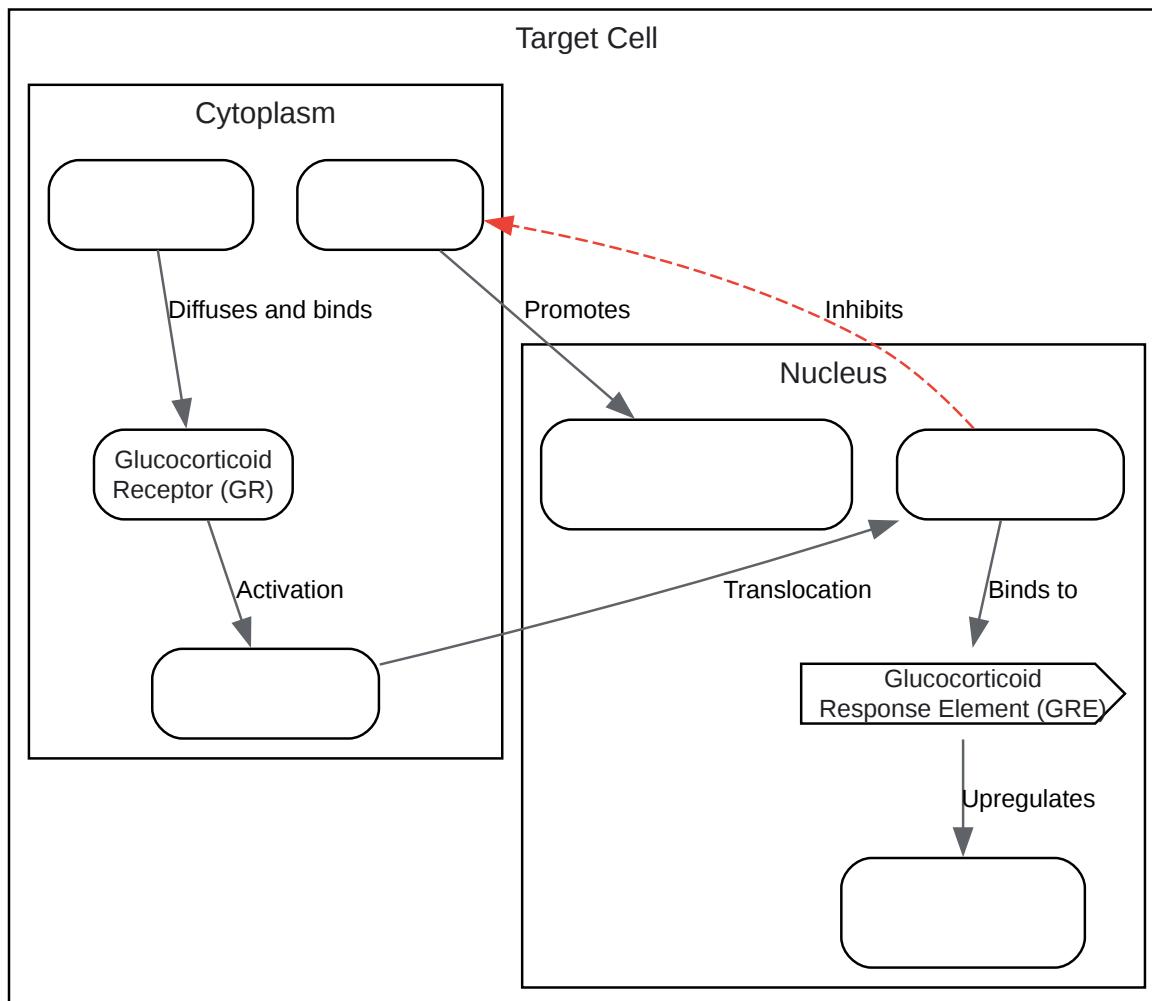
- Genomic Pathway: This is the classical and primary mechanism of action.
  - Cellular Entry and Receptor Binding: Hydrocortisone, being lipophilic, passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex.
  - Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of associated heat shock proteins. The activated hydrocortisone-GR complex then translocates into the nucleus.
  - Modulation of Gene Transcription: In the nucleus, the complex can act in two main ways:
    - Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.
    - Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby

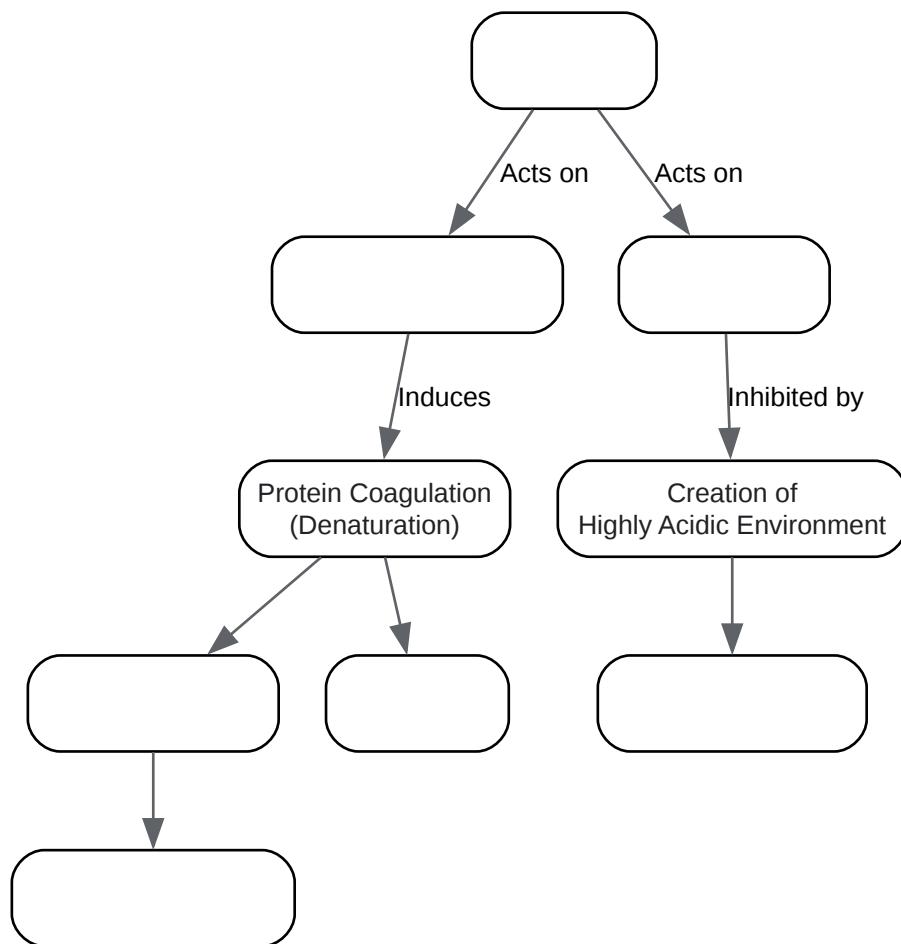
downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

- Non-Genomic Pathway: Hydrocortisone can also elicit rapid effects that are independent of gene transcription. These are mediated by membrane-bound GRs or through interactions with other signaling molecules in the cytoplasm.

## Signaling Pathway

The genomic signaling pathway of hydrocortisone is a key aspect of its anti-inflammatory effect.





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- To cite this document: BenchChem. [Uniroid: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1168411#what-is-the-mechanism-of-action-of-uniroid>

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